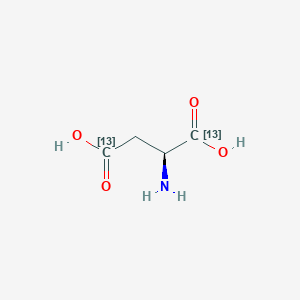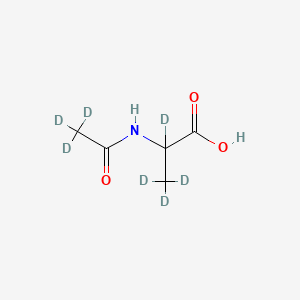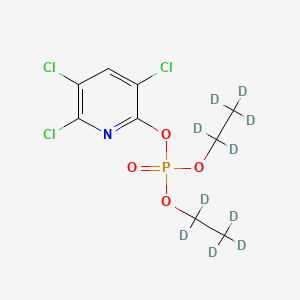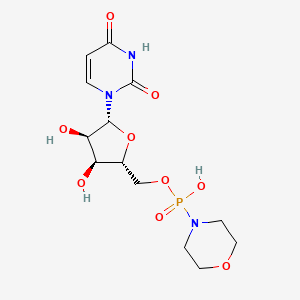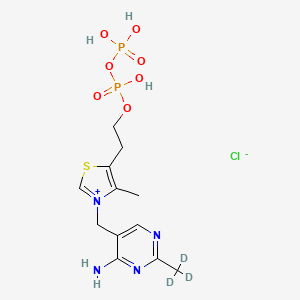
COX-2/sEH-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
COX-2/sEH-IN-1 is a dual inhibitor targeting both cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). This compound has garnered significant interest due to its potential therapeutic applications in treating inflammation and cancer. By inhibiting both COX-2 and sEH, this compound can modulate the arachidonic acid pathway, which plays a crucial role in inflammation and tumorigenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of COX-2/sEH-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the preparation of a urea-linked diarylpyrazole compound, which is then modified to achieve dual inhibition properties . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
COX-2/sEH-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties .
Wissenschaftliche Forschungsanwendungen
COX-2/sEH-IN-1 has a wide range of scientific research applications, including:
Wirkmechanismus
COX-2/sEH-IN-1 exerts its effects by simultaneously inhibiting both COX-2 and sEH. COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins, while sEH metabolizes epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids . By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators. Concurrently, inhibition of sEH increases the levels of EETs, which have anti-inflammatory and cardioprotective properties . This dual inhibition results in a synergistic effect, reducing inflammation and potentially providing therapeutic benefits in various diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
AUDA: A selective sEH inhibitor with anti-inflammatory properties.
Diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids: Compounds that exhibit dual inhibition of COX-2 and sEH with potent analgesic and anti-inflammatory effects.
Uniqueness of COX-2/sEH-IN-1
This compound is unique due to its dual inhibition mechanism, which allows it to modulate both COX-2 and sEH pathways simultaneously. This dual action provides a more comprehensive approach to reducing inflammation and offers potential advantages over single-target inhibitors, such as enhanced efficacy and reduced side effects .
Eigenschaften
Molekularformel |
C23H18F3N5O3S |
|---|---|
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
1-[5-phenyl-1-(4-sulfamoylphenyl)pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C23H18F3N5O3S/c24-23(25,26)16-6-8-17(9-7-16)28-22(32)29-21-14-20(15-4-2-1-3-5-15)31(30-21)18-10-12-19(13-11-18)35(27,33)34/h1-14H,(H2,27,33,34)(H2,28,29,30,32) |
InChI-Schlüssel |
ZBEQKLACMVOCMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



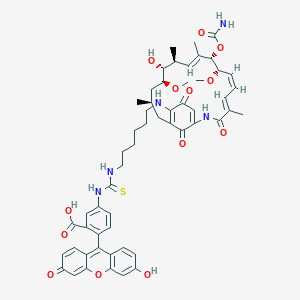
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)
